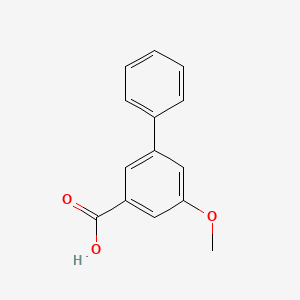

5-Methoxy-3-phenylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-3-phenylbenzoic acid is a chemical compound with the linear formula C14H12O3 . It has a molecular weight of 228.25 .

Synthesis Analysis

The synthesis of 5-Methoxy-3-phenylbenzoic acid can be achieved from Methyl 5-methoxy-[1,1’-biphenyl]-3-carboxylate . It’s also worth noting that the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments with the metal catalyst, could potentially be used in the synthesis .Molecular Structure Analysis

The IUPAC name for 5-Methoxy-3-phenylbenzoic acid is 5-methoxy [1,1’-biphenyl]-3-carboxylic acid . The InChI code is 1S/C14H12O3/c1-17-13-8-11 (7-12 (9-13)14 (15)16)10-5-3-2-4-6-10/h2-9H,1H3, (H,15,16) .Applications De Recherche Scientifique

Antioxidant Activities

The marine-derived fungus Aspergillus carneus produces phenyl ether derivatives, including compounds structurally related to 5-Methoxy-3-phenylbenzoic acid. One of these compounds, 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid, demonstrated strong antioxidant activity, comparable to ascorbic acid, highlighting the potential of similar structures in antioxidant applications (Xu et al., 2017).

Antifungal Properties

New phthalide derivatives isolated from the liquid culture of the plant endophytic fungus Pestalotiopsis photiniae showed significant antifungal activities against plant pathogens. These compounds include structural analogues of 5-Methoxy-3-phenylbenzoic acid, indicating the potential use of such compounds in plant protection and antifungal research (Yang et al., 2011).

Synthetic Chemistry and Catalysis

5-Methoxy-3-phenylbenzoic acid and its derivatives can play a crucial role in synthetic chemistry. For instance, 3-ethoxy-2-phenylbenzoic acid was explored for its efficiency as a proton shuttle in the direct arylation of indoles, suggesting potential uses of related compounds in catalytic processes and organic synthesis (Pi et al., 2018).

Microbial Degradation Studies

5-Methoxy-3-phenylbenzoic acid derivatives have been used to study microbial degradation processes. For instance, a study on Pseudomonas putida revealed its ability to metabolize various methoxybenzoic acids, shedding light on microbial pathways and their potential applications in bioremediation (Donnelly & Dagley, 1980).

Drug Design and Medicinal Chemistry

The compound and its structural relatives are important in medicinal chemistry. Research on triazoles derived from 4-methoxybenzoic acid, a close relative, showed significant cholinesterase inhibitory potential, demonstrating the relevance of this compound class in drug design, particularly for neurodegenerative diseases (Arfan et al., 2018).

Propriétés

IUPAC Name |

3-methoxy-5-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNXRRZKLNCRKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673499 |

Source

|

| Record name | 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-phenylbenzoic acid | |

CAS RN |

1214369-81-9 |

Source

|

| Record name | 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

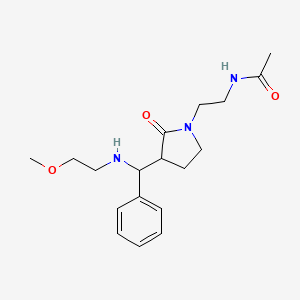

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)

![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)